Piperazine-2-thione
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Overview
Description
1,4-dithiopiperazine , is a chemical compound with the molecular formula C₄H₆N₂S₂. It features a piperazine ring (a six-membered heterocyclic ring containing two nitrogen atoms) with two sulfur atoms attached at positions 2 and 3. Piperazine-2-thione has attracted scientific interest due to its diverse applications, including its potential as an anticancer agent .
Preparation Methods
Synthesis Routes::
Direct Synthesis: Piperazine-2-thione can be synthesized directly by reacting piperazine with elemental sulfur (S₈). The reaction typically occurs under mild conditions and yields the desired compound.
Bivalent Tetrazole-Thione Derivatives: Novel piperazine-based bivalent 1,4-disubstituted tetrazole-5-thiones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.
Chemical Reactions Analysis
Piperazine-2-thione undergoes various chemical reactions:
Oxidation: It can be oxidized to form disulfides or other sulfur-containing compounds.
Reduction: Reduction of the thione group can yield the corresponding thiol (mercaptan).
Substitution: Substitution reactions at the nitrogen atoms can lead to diverse derivatives.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), sodium hydrosulfide (NaHS), and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Piperazine-2-thione has been explored in various fields:
Anticancer Properties: Novel piperazine derivatives, including 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), exhibit cytotoxicity against glioblastoma and cervix cancer cells.
Other Applications: this compound derivatives may find use in drug development, materials science, and catalysis.
Mechanism of Action
The exact mechanism by which piperazine-2-thione exerts its effects remains an active area of research. its cytotoxicity and apoptotic activity suggest involvement of mitochondrial pathways and apoptotic marker proteins.
Comparison with Similar Compounds
- Piperazine-2-thione shares structural similarities with other piperazine derivatives, such as 2,3-dione piperazine .
- Its uniqueness lies in the presence of the thione group, which imparts distinct chemical properties.
Properties
Molecular Formula |
C4H8N2S |
---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
piperazine-2-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-3-5-1-2-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
CNMSOWSDPDRHAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=S)CN1 |
Origin of Product |
United States |
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